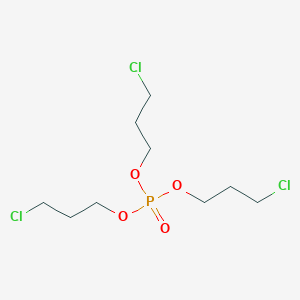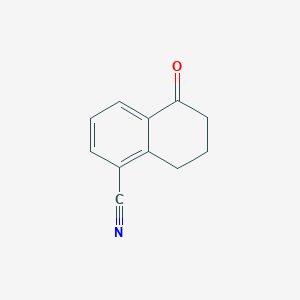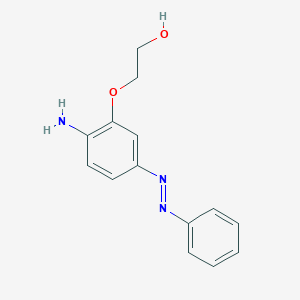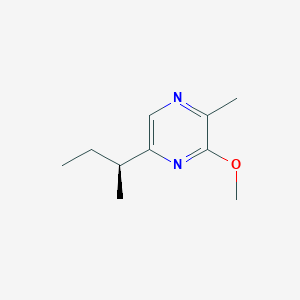
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is a chemical compound that belongs to the pyrazine family. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is not well understood. However, studies have shown that this compound interacts with the olfactory receptors in the nasal cavity, leading to the perception of a roasted coffee aroma.
Efectos Bioquímicos Y Fisiológicos
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound has low toxicity and is safe for consumption in small quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is its distinct aroma, which makes it an essential compound in the flavor and fragrance industry. However, the limitations of this compound include its low solubility in water, making it challenging to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine. One of the potential applications of this compound is in the development of novel flavoring agents for food products. Additionally, this compound can be used as a potential biomarker for certain diseases due to its distinct aroma. Moreover, further studies can be conducted to understand the mechanism of action of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of this compound involves the reaction between 2-acetyl-1-pyrroline and sec-butylamine. This compound has been extensively studied for its potential applications in various fields of scientific research, including sensory science, flavor and fragrance industry, and food products. However, further studies are needed to understand the mechanism of action and potential applications of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine.
Métodos De Síntesis
The synthesis method of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine involves the reaction between 2-acetyl-1-pyrroline and sec-butylamine. This reaction is carried out in the presence of a catalyst such as lithium aluminum hydride. The product is then purified through column chromatography to obtain pure (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine.
Aplicaciones Científicas De Investigación
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of sensory science. (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has a distinct aroma that is similar to roasted coffee, making it an essential compound in the flavor and fragrance industry. Moreover, it has been used as a flavoring agent in food products such as coffee, chocolate, and baked goods.
Propiedades
Número CAS |
136025-81-5 |
|---|---|
Nombre del producto |
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine |
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-[(2S)-butan-2-yl]-3-methoxy-2-methylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)9-6-11-8(3)10(12-9)13-4/h6-7H,5H2,1-4H3/t7-/m0/s1 |
Clave InChI |
CQKQPXBHCKUVTC-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H](C)C1=CN=C(C(=N1)OC)C |
SMILES |
CCC(C)C1=CN=C(C(=N1)OC)C |
SMILES canónico |
CCC(C)C1=CN=C(C(=N1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



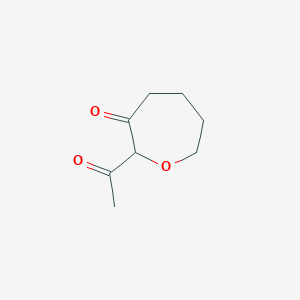
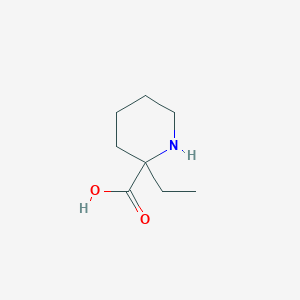
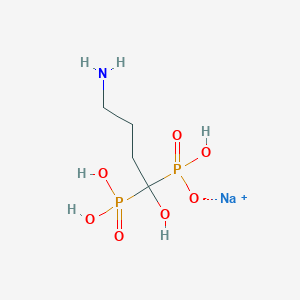
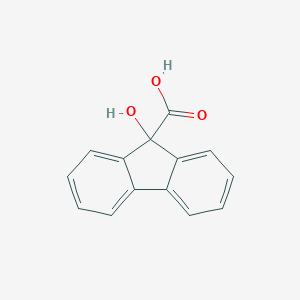

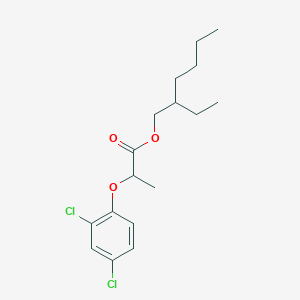
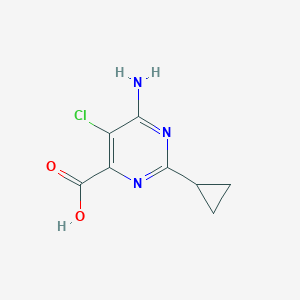
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)

